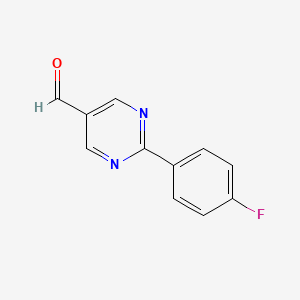

2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde

Description

BenchChem offers high-quality 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-fluorophenyl)pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O/c12-10-3-1-9(2-4-10)11-13-5-8(7-15)6-14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOJHESLZIPEKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=N2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554218 | |

| Record name | 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944904-93-2 | |

| Record name | 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde

2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde is a key building block in medicinal chemistry and drug discovery. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, including antiviral, anticancer, and antibacterial agents. The presence of a reactive aldehyde group at the 5-position allows for a wide range of subsequent chemical transformations, making it a versatile intermediate for the synthesis of complex molecular architectures. Furthermore, the 2-(4-fluorophenyl) substituent is a common feature in many pharmaceutical agents, often contributing to enhanced metabolic stability and improved pharmacokinetic properties. This guide provides a comprehensive overview of a robust and efficient protocol for the synthesis of this important compound, focusing on the underlying chemical principles and practical experimental considerations.

Synthetic Strategy: A Convergent Approach via Suzuki-Miyaura Cross-Coupling

The most direct and efficient route for the synthesis of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde is a one-step palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This strategy offers high yields and functional group tolerance, making it a preferred method in modern organic synthesis. The commercially available 2-chloropyrimidine-5-carbaldehyde serves as the ideal starting material, streamlining the synthetic process and avoiding a potentially low-yielding formylation step on a pre-arylated pyrimidine ring.[1][2][3]

The coupling partner is 4-fluorophenylboronic acid , another readily available reagent. The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the creation of biaryl structures.[4]

The overall synthetic transformation is depicted below:

Figure 1: Overall synthetic workflow for the preparation of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde.

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a detailed, step-by-step methodology for the synthesis of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde.

Materials and Reagents:

-

2-Chloropyrimidine-5-carbaldehyde

-

4-Fluorophenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Hexanes

-

Deionized water

-

Brine solution

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add 2-chloropyrimidine-5-carbaldehyde (1.0 eq), 4-fluorophenylboronic acid (1.1-1.5 eq), and the chosen base (2.0-3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent system (e.g., a mixture of 1,4-dioxane and water). Degas the solvent mixture prior to use by bubbling with an inert gas for 15-20 minutes. Add the palladium catalyst (0.01-0.05 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2-3 times).

-

Washing: Combine the organic layers and wash with deionized water, followed by a brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde.

Key Reaction Parameters and Rationale

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the reaction parameters. The following table summarizes the key parameters and the rationale behind their selection.

| Parameter | Recommended Options | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand | The choice of catalyst is crucial for the efficiency of the catalytic cycle. Pd(PPh₃)₄ is a common and effective catalyst for many Suzuki couplings. For less reactive chloro-substrates, catalysts with more electron-rich and bulky phosphine ligands, such as those used with Pd₂(dba)₃, can be beneficial.[4] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction rate and yield. Carbonates are commonly used, with cesium carbonate often being more effective for challenging couplings. |

| Solvent | 1,4-Dioxane/Water, Toluene/Water, DMF/Water | A mixture of an organic solvent and water is typically used. Water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the organic reactants and intermediates. The choice of organic solvent can influence the reaction temperature and the solubility of the catalyst. |

| Temperature | 80-100 °C | Heating is generally required to drive the reaction to completion, especially with less reactive aryl chlorides. The optimal temperature will depend on the specific catalyst and solvent system used. |

| Reaction Time | 2-24 hours | The reaction time should be determined by monitoring the consumption of the starting materials using TLC or another analytical technique. |

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the 2-chloropyrimidine-5-carbaldehyde to form a Pd(II) intermediate.

-

Transmetalation: The activated 4-fluorophenylboronic acid (in the form of a boronate anion) transfers the 4-fluorophenyl group to the palladium center, displacing the chloride.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired product, 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde, and regenerating the active Pd(0) catalyst.

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The synthesis of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction between commercially available 2-chloropyrimidine-5-carbaldehyde and 4-fluorophenylboronic acid. This approach is highly efficient, scalable, and avoids the complexities of multi-step syntheses involving formylation. By carefully selecting the palladium catalyst, base, and solvent system, researchers can reliably produce this valuable intermediate in high yields, facilitating its use in the development of novel therapeutic agents.

References

-

Zhang, R., et al. (2011). Vilsmeier Reaction of 3-Aminopropenamides: One-Pot Synthesis of Pyrimidin-4(3H)-ones. The Journal of Organic Chemistry, 76(8), 2880–2883. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

Patil, S. A., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)malonaldehyde and its synthetic applications. International Letters of Chemistry, Physics and Astronomy, 12, 186-196. [Link]

-

Shcherbakov, S. V., et al. (2018). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Chemistry Proceedings, 16(1), 104. [Link]

-

Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Zhang, C., et al. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 64(11), 3804–3805. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure.[1][2] Among its variants, 13C NMR is particularly powerful for elucidating the carbon skeleton of organic molecules. This guide provides a comprehensive analysis of the 13C NMR chemical shifts for 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde, a heterocyclic compound of interest due to the prevalence of pyrimidine and fluorophenyl moieties in medicinal chemistry.[3] We will delve into the predicted chemical shifts, the underlying electronic effects governing these values, and a robust experimental protocol for their acquisition. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of structural characterization using NMR.

Molecular Structure and Carbon Numbering

A clear and unambiguous numbering system is paramount for the accurate assignment of NMR signals. The structure of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde and the IUPAC numbering convention used throughout this guide are presented below.

Caption: Molecular structure and numbering of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde.

Predicted 13C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C7 (CHO) | ~190-200 | Typical range for an aldehyde carbon, deshielded by the double-bonded oxygen.[7] |

| C2 | ~162 | Influenced by two adjacent nitrogen atoms and the attached fluorophenyl ring. |

| C4 | ~159 | Deshielded by the adjacent nitrogen (N3) and the electron-withdrawing carbaldehyde group. |

| C6 | ~157 | Deshielded by the adjacent nitrogen (N1). |

| C4' | ~164 (d, ¹JCF ≈ 250 Hz) | Directly attached to fluorine, resulting in significant deshielding and a large one-bond C-F coupling constant.[6] |

| C1' | ~134 | Quaternary carbon of the phenyl ring, attached to the pyrimidine ring. |

| C2'/C6' | ~129 (d, ³JCF ≈ 8 Hz) | Ortho to the fluorine, showing a smaller three-bond C-F coupling.[6] |

| C5 | ~125 | Positioned between two substituents on the pyrimidine ring. |

| C3'/C5' | ~116 (d, ²JCF ≈ 22 Hz) | Meta to the fluorine, shielded by its electron-donating resonance effect and showing a two-bond C-F coupling.[6] |

Analysis and Interpretation of Chemical Shifts

The predicted chemical shifts are governed by a combination of inductive and resonance effects from the substituents on both the pyrimidine and phenyl rings.

-

Aldehyde Group (CHO): The carbon of the carbaldehyde group (C7) is expected to be the most deshielded carbon in the molecule, with a chemical shift well above 190 ppm.[7][8] This is due to the strong deshielding effect of the double-bonded oxygen atom.

-

Pyrimidine Ring (C2, C4, C5, C6): The carbon atoms of the pyrimidine ring are generally found in the aromatic region (125-170 ppm).[8]

-

C2, C4, and C6 are significantly deshielded due to their proximity to the electronegative nitrogen atoms. The presence of the electron-withdrawing 4-fluorophenyl group at C2 and the carbaldehyde at C5 further influences these shifts. It is established that substituent-induced changes in 13C chemical shifts in heteroaromatic compounds can be correlated with additivity parameters from substituted benzene derivatives.[4]

-

C5 is the only carbon in the pyrimidine ring not directly bonded to a nitrogen atom, which would typically result in a more shielded signal. However, its position between two substituents complicates a simple prediction.

-

-

4-Fluorophenyl Ring (C1' - C6'): The chemical shifts of the fluorophenyl ring are highly characteristic.

-

C4' , the carbon directly attached to the fluorine atom, will be the most deshielded carbon in this ring and will appear as a doublet with a large coupling constant (¹JCF) of approximately 250 Hz.[6]

-

The carbons ortho (C3'/C5' ) and meta (C2'/C6' ) to the fluorine atom will also exhibit splitting due to C-F coupling, but with smaller coupling constants (²JCF and ³JCF, respectively).[6] The electron-donating resonance effect of fluorine causes shielding at the ortho and para positions relative to the inductive effect alone, while the inductive effect dominates at the meta position.

-

Experimental Protocol for 13C NMR Acquisition

Acquiring high-quality 13C NMR data requires careful sample preparation and parameter optimization. The following protocol is a self-validating system for obtaining reliable spectra.

Caption: Standard workflow for 13C NMR spectroscopy.

Causality Behind Experimental Choices:

-

Solvent Selection: The choice of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is critical.[9] It must fully dissolve the sample without reacting with it. The deuterium signal is used by the spectrometer to "lock" the magnetic field, compensating for any drift.

-

Proton Decoupling: Standard 13C NMR spectra are acquired with proton decoupling. This collapses the C-H coupling, resulting in a single sharp peak for each unique carbon atom, which simplifies the spectrum and improves the signal-to-noise ratio.[8] Quaternary carbons, which have no attached protons, often appear as weaker signals in these experiments.[8]

-

Relaxation Delay (d1): A sufficient relaxation delay between pulses is crucial for accurate quantification, although for simple identification, a shorter delay is often used to save time. A delay of 2-5 seconds is a good starting point for ensuring that all carbon nuclei have returned to their equilibrium state before the next pulse.

-

Number of Scans: Due to the low natural abundance of the 13C isotope (~1.1%), a large number of scans must be co-added to achieve an adequate signal-to-noise ratio.[10]

Conclusion

This guide provides a detailed framework for understanding the 13C NMR spectrum of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde. By leveraging data from analogous structures and fundamental principles of NMR spectroscopy, we have presented a robust set of predicted chemical shifts and their structural rationale. The provided experimental protocol offers a reliable method for acquiring high-fidelity data. This comprehensive approach ensures that researchers and drug developers can confidently use 13C NMR for the structural verification and characterization of this and related molecular scaffolds.

References

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Retrieved from [Link]

-

Sadlej-Sosnowska, N. (2007). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 12(4), 896-906. Retrieved from [Link]

-

Parem, et al. (2009). 13C-detected NMR experiments for measuring chemical shifts and coupling constants in nucleic acid bases. Journal of Magnetic Resonance, 198(1), 55-63. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR spectra for 2-phenylpyridine 1a in PEG and the mixture of.... Retrieved from [Link]

-

Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template.... Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR and 13C NMR Spectra of the Condensed Pyrimidines 1-10. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Retrieved from [Link]

-

Canadian Journal of Chemistry. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Retrieved from [Link]

-

ACS Publications. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Typical Proton and C-13 Chemical Shift Values. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 13C-detected NMR experiments for measuring chemical shifts and coupling constants in nucleic acid bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. compoundchem.com [compoundchem.com]

An In-Depth Technical Guide to 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry. The document details a robust and logical synthetic pathway, beginning from readily available starting materials and proceeding through key intermediates. Emphasis is placed on the causality behind experimental choices, providing field-proven insights for successful synthesis. This guide includes detailed, step-by-step protocols for the Vilsmeier-Haack formylation to generate the pyrimidine core, subsequent chlorination, and the final palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce the fluorophenyl moiety. The document also compiles essential physicochemical and spectroscopic data for the target compound and its key precursor, ensuring a self-validating system for researchers. Finally, potential applications in drug discovery are discussed, highlighting the importance of this scaffold in the development of novel therapeutics.

Introduction: The Significance of the 2-Arylpyrimidine-5-carbaldehyde Scaffold

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals.[1] The introduction of an aryl group at the 2-position and a reactive carbaldehyde at the 5-position creates a versatile scaffold for further chemical elaboration. Specifically, the 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde moiety is of significant interest in drug discovery. The 4-fluorophenyl group can enhance metabolic stability and binding interactions, while the aldehyde functionality serves as a synthetic handle for the construction of more complex molecules, such as Schiff bases, or for conversion into other functional groups.[2] This guide delineates a logical and reproducible synthetic approach to this valuable compound, providing the necessary detail for its preparation and characterization in a research setting.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde suggests a convergent synthetic strategy. The key disconnection is the carbon-carbon bond between the pyrimidine ring and the fluorophenyl group, pointing to a palladium-catalyzed cross-coupling reaction as the final step. This approach is advantageous as it allows for the late-stage introduction of the aryl group, enabling the synthesis of a diverse library of analogues. The immediate precursor would be a halogenated pyrimidine-5-carbaldehyde, with 2-chloropyrimidine-5-carbaldehyde being a practical choice due to the reactivity of the chloro-substituent in cross-coupling reactions. This chlorinated intermediate can, in turn, be derived from a more fundamental pyrimidine precursor. A common and efficient method for the introduction of the formyl group onto an activated pyrimidine ring is the Vilsmeier-Haack reaction.[3] This leads to a multi-step, yet robust and scalable, synthetic pathway.

Caption: Synthetic workflow for 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde.

Protocol 3: Synthesis of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde (Adapted General Procedure)

-

To a reaction vessel, add 2,4-dichloro-5-pyrimidinecarbaldehyde (1.0 eq), (4-fluorophenyl)boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₂CO₃ or Na₂CO₃ (2.0-3.0 eq).

-

Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.

-

Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde.

Physicochemical and Spectroscopic Data

Accurate characterization of the final product and key intermediates is essential for verifying the success of the synthesis.

Table 1: Physicochemical and Spectroscopic Data

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Spectroscopic Data (Predicted/Reported) |

| 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde | 944904-93-2 | C₁₁H₇FN₂O | 202.19 | Off-white to yellow solid | ¹H NMR (CDCl₃, 400 MHz): δ 10.2 (s, 1H, CHO), 9.2 (s, 2H, pyrimidine-H), 8.5-8.6 (m, 2H, Ar-H), 7.2-7.3 (m, 2H, Ar-H).¹³C NMR (CDCl₃, 100 MHz): δ 189 (CHO), 166 (C-F, d, J ≈ 250 Hz), 163 (pyrimidine C2), 160 (pyrimidine C4/6), 132 (Ar-C, d), 130 (Ar-C, d), 128 (pyrimidine C5), 116 (Ar-C, d).MS (ESI): m/z 203.06 [M+H]⁺. |

| 2,4-Dichloro-5-pyrimidinecarbaldehyde | 21038-22-2 | C₅H₂Cl₂N₂O | 176.99 | White to off-white solid | ¹H NMR (CDCl₃, 300 MHz): δ 10.15 (s, 1H), 9.07 (s, 1H). |

Note: The NMR data for the final product is predicted based on known chemical shifts for similar structures, as specific literature data was not available at the time of writing. Experimental verification is required.

Applications in Drug Discovery

The 2-arylpyrimidine-5-carbaldehyde scaffold is a valuable starting point for the synthesis of a wide range of compounds with potential therapeutic applications. The aldehyde group can be readily converted into various functionalities, allowing for the exploration of diverse chemical space.

-

Anticancer Agents: Pyrimidine derivatives are well-established as anticancer agents. [4]The 2-(4-fluorophenyl)pyrimidine core can be elaborated to target various kinases or other proteins implicated in cancer progression.

-

Antimicrobial Agents: The pyrimidine nucleus is also found in many antimicrobial compounds. The aldehyde can be used to synthesize Schiff bases or other derivatives that may exhibit antibacterial or antifungal activity.

-

Enzyme Inhibitors: The versatile nature of this scaffold allows for its use in the design of inhibitors for various enzymes, where the fluorophenyl and pyrimidine rings can form key binding interactions.

Conclusion

This technical guide provides a comprehensive and actionable pathway for the synthesis and characterization of 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde. By detailing the underlying chemical principles and providing step-by-step protocols, this document serves as a valuable resource for researchers in medicinal chemistry and drug discovery. The strategic use of the Vilsmeier-Haack reaction and Suzuki-Miyaura coupling provides a reliable and adaptable route to this important heterocyclic building block. Further exploration of the reactivity of the aldehyde will undoubtedly lead to the discovery of novel compounds with significant biological activities.

References

- CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents.

-

Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC - PubMed Central. Available at: [Link]

-

Synthesis of 2-( N-formyl)-5-aryl /aryloxymethyl-1,3,4-thiadiazoles with potential bioactivity in PEG400 - ResearchGate. Available at: [Link]

-

Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities - MDPI. Available at: [Link]

- WO2023285581A1 - Forme polymorphe a de n-(8-(2-hydroxybenzoyl)amino)caprylate sodique - Google Patents.

-

WO-2007085548-A1 - Method for the Production of Open-cell Viscoelastic Soft Polyurethane Foams - Unified Patents Portal. Available at: [Link]

-

Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC - PubMed Central. Available at: [Link]

- WO2018056453A1 - Pyrazolopyridine derivative having glp-1 receptor agonist effect - Google Patents.

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. Available at: [Link]

-

5-ARYL-2-FURALDEHYDES IN THE SYNTHESIS OF TETRAHYDROPYRIMIDINONES BY BIGINELLI REACTION | Chemistry of Heterocyclic Compounds. Available at: [Link]

-

(PDF) Synthesis, Crystal Structure and bIological Activity of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide - ResearchGate. Available at: [Link]

-

An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. Available at: [Link]

-

Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC - NIH. Available at: [Link]

-

Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation - MDPI. Available at: [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. Available at: [Link]

-

Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]

-

Microwave-Assisted Synthesis of 2-Aryl-2-oxazolines, 5,6-Dihydro-4H-1,3-oxazines, and 4,5,6,7-Tetrahydro-1,3-oxazepines - PubMed. Available at: [Link]

- WO2014009970A2 - Linagliptin solid dispersion - Google Patents.

-

13 C NMR spectra of synthesized model compound 4f. - ResearchGate. Available at: [Link]

-

Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Available at: [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

- WO2004054986A2 - Process for the preparation of pyrimidine compounds - Google Patents.

- EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives - Google Patents.

-

Electronic Supplementary Information (ESI): Preparation of single crystal of pyrimidine-5-carbaldehyde 1 - The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. WO1992005121A1 - Glass fiber compositions - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation into the Reactivity of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Potential of a Privileged Scaffold

The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics.[1][2][3] Its derivatives are known to exhibit a vast array of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][3] The introduction of a carbaldehyde functionality at the 5-position of a 2-arylpyrimidine scaffold, specifically 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde, presents a versatile synthetic handle for the elaboration of this privileged core. This guide aims to provide a preliminary, yet in-depth, technical exploration of the potential reactivity of this molecule, offering researchers a strategic framework for its application in drug discovery programs. While direct experimental data for this specific compound is limited in publicly accessible literature, this document will leverage established principles of organic chemistry and data from analogous structures to predict and rationalize its chemical behavior.

Molecular Architecture and Electronic Landscape

The reactivity of 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde is fundamentally governed by the interplay of its constituent parts: the pyrimidine ring, the 4-fluorophenyl substituent, and the aldehyde group.

-

The Pyrimidine Core: As a diazine, the pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic enhances the electrophilicity of the ring carbons and influences the reactivity of its substituents.

-

The 5-Carbaldehyde Group: The aldehyde is a potent electrophilic site, susceptible to attack by a wide range of nucleophiles.[4][5] The electron-withdrawing nature of the pyrimidine ring is expected to further enhance the electrophilicity of the aldehyde carbon, making it more reactive than a simple benzaldehyde.

-

The 2-(4-Fluorophenyl) Substituent: The fluorophenyl group at the 2-position will exert both electronic and steric effects. The fluorine atom, being highly electronegative, contributes to the overall electron-deficient nature of the molecule through inductive effects.

This unique combination of features suggests a rich and diverse reactivity profile, ripe for exploration in the synthesis of novel chemical entities.

Predicted Reactivity Profile and Investigative Protocols

Based on the electronic properties of the molecule, we can anticipate several key classes of reactions. The following sections provide detailed, yet hypothetical, experimental protocols to serve as a starting point for laboratory investigation.

Nucleophilic Addition to the Aldehyde

This is arguably the most fundamental reaction of an aldehyde. The enhanced electrophilicity of the carbonyl carbon in 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde suggests it will readily undergo addition reactions with a variety of nucleophiles.

The addition of organometallic reagents to the aldehyde will provide access to secondary alcohols, which are valuable intermediates for further functionalization.

Experimental Protocol: Synthesis of 1-(2-(4-Fluorophenyl)pyrimidin-5-yl)ethanol

-

To a solution of 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired secondary alcohol.

Causality Behind Experimental Choices:

-

Anhydrous THF: Grignard reagents are highly reactive towards protic solvents. Anhydrous conditions are crucial to prevent quenching of the reagent.

-

Inert Atmosphere: Prevents the reaction of the organometallic reagent with atmospheric oxygen and moisture.

-

0 °C Addition: The initial cooling helps to control the exothermicity of the reaction.

-

Aqueous Ammonium Chloride Quench: This provides a mild acidic workup to protonate the initially formed alkoxide and to neutralize any remaining Grignard reagent without causing potential side reactions that a stronger acid might induce.

Workflow for Grignard Addition

Caption: Step-by-step workflow for the Grignard addition to the aldehyde.

Condensation Reactions

The aldehyde functionality is a key building block for the formation of new carbon-carbon and carbon-nitrogen bonds through condensation reactions.

Reaction with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a base will lead to the formation of α,β-unsaturated systems. These products are valuable Michael acceptors and can be used to construct more complex heterocyclic systems.

Experimental Protocol: Synthesis of 2-((2-(4-Fluorophenyl)pyrimidin-5-yl)methylene)malononitrile

-

To a solution of 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC. A precipitate may form as the reaction progresses.

-

If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Piperidine: A mild base is sufficient to deprotonate the active methylene compound, initiating the condensation.

-

Ethanol: A common protic solvent that is suitable for this type of reaction and facilitates the precipitation of the product in many cases.

Knoevenagel Condensation Mechanism

Caption: Simplified mechanism of the Knoevenagel condensation.

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. This allows for the introduction of a variety of substituted vinyl groups at the 5-position of the pyrimidine ring.

Experimental Protocol: Synthesis of 5-(2-Styryl)-2-(4-fluorophenyl)pyrimidine

-

Prepare the Wittig reagent: Suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF under an inert atmosphere. Cool to 0 °C and add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise. Stir at room temperature for 1 hour to form the ylide (a deep orange/red color is typically observed).

-

Cool the ylide solution back to 0 °C and add a solution of 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Quench the reaction with water and extract with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.

Causality Behind Experimental Choices:

-

n-Butyllithium: A strong base is required to deprotonate the phosphonium salt and form the ylide.

-

Anhydrous Conditions: Essential for the stability and reactivity of both the n-butyllithium and the resulting ylide.

-

Purification: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and often requires chromatographic separation.

Reductive Amination

Reductive amination is a powerful tool for the synthesis of amines. The aldehyde can be reacted with a primary or secondary amine in the presence of a reducing agent to form the corresponding substituted aminomethylpyrimidine.

Experimental Protocol: Synthesis of N-Benzyl-1-(2-(4-fluorophenyl)pyrimidin-5-yl)methanamine

-

To a solution of 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde (1.0 eq) and benzylamine (1.1 eq) in methanol, add a few drops of acetic acid.

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 3 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture to remove the methanol and then extract with dichloromethane (3 x 20 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over sodium sulfate, filter, and concentrate.

-

Purify by column chromatography if necessary.

Causality Behind Experimental Choices:

-

Acetic Acid: Catalyzes the formation of the imine intermediate by protonating the carbonyl oxygen.

-

Sodium Borohydride: A mild reducing agent that selectively reduces the imine in the presence of the aldehyde (though in this one-pot procedure, it will also reduce any remaining aldehyde). Adding it after imine formation is established helps to maximize the yield of the desired amine.

Spectroscopic Characterization (Predicted)

While experimental data is not available, we can predict the key spectroscopic features of 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde based on its structure.

| Technique | Predicted Data |

| ¹H NMR | - Aldehyde proton (CHO): Singlet, ~10.0-10.5 ppm. - Pyrimidine protons: Two singlets or doublets in the aromatic region, ~8.8-9.5 ppm. - Phenyl protons: Two sets of doublets of doublets (or multiplets) in the aromatic region, ~7.2-8.5 ppm, showing coupling to each other and to the fluorine atom. |

| ¹³C NMR | - Aldehyde carbon (C=O): ~185-195 ppm. - Pyrimidine and Phenyl carbons: Multiple signals in the aromatic region (~110-170 ppm), with carbon atoms bonded to fluorine showing a large C-F coupling constant. |

| IR Spectroscopy | - C=O stretch (aldehyde): Strong absorption band around 1700-1720 cm⁻¹. - C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹. - Aromatic C=C and C=N stretches: Multiple bands in the 1450-1600 cm⁻¹ region. - C-F stretch: Strong absorption around 1200-1250 cm⁻¹. |

| Mass Spectrometry (ESI+) | - [M+H]⁺: Expected at m/z corresponding to the molecular weight + 1. |

This predicted data can serve as a useful reference for researchers when characterizing this molecule and its reaction products.

Applications in Drug Discovery

The versatile reactivity of 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening. The pyrimidine scaffold is a well-established pharmacophore, and the ability to easily introduce diverse functionalities at the 5-position via the aldehyde handle allows for the systematic exploration of structure-activity relationships (SAR).[1][6] For instance, the products of the reactions described above could be evaluated for their potential as kinase inhibitors, antifungal agents, or antibacterial agents, among other therapeutic targets.[6][7]

Conclusion and Future Directions

This technical guide provides a predictive but scientifically grounded overview of the reactivity of 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde. The outlined protocols for nucleophilic addition, condensation, and reductive amination reactions offer a solid foundation for the synthetic exploration of this promising building block. The true potential of this molecule will be unlocked through systematic laboratory investigation. Future work should focus on validating these predicted reaction pathways, characterizing the resulting products, and evaluating their biological activities. The insights gained from such studies will undoubtedly contribute to the development of novel therapeutics based on the privileged 2-phenylpyrimidine scaffold.

References

-

Quintana, J., et al. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 26(15), 4475. Available at: [Link]

- CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof. Google Patents.

-

Gao, Z., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 14(10), 2005-2017. Available at: [Link]

-

Naga, G., Varanasi, V., & Ramakrishna, D. S. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1-9. Available at: [Link]

-

Sharma, A., & Kumar, V. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(1), 1258. Available at: [Link]

-

Kumar, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Biology Pharmacy and Health Sciences, 19(2), 1-20. Available at: [Link]

-

Kopacz, M., et al. (2015). Spectroscopic Studies of Dual Fluorescence in 2-((4-Fluorophenyl)amino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole. The Journal of Physical Chemistry A, 119(48), 11593-11600. Available at: [Link]

-

El-Gendy, M. A., et al. (2024). Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents. Archiv der Pharmazie, 357(3), e2300656. Available at: [Link]

-

Chemistry LibreTexts. (2024). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Available at: [Link]

-

El-Gendy, M. A., et al. (2024). Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents. Archiv der Pharmazie. Available at: [Link]

-

Professor Dave Explains. (2024). Nucleophilic Addition Reactions of Aldehydes and Ketones. YouTube. Available at: [Link]

-

Singh, P., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Medicinal Research Reviews, 41(5), 2637-2680. Available at: [Link]

-

El-Sayed, W. A., et al. (2007). Substituted pyridopyrimidinones. Part 5. Behavior of 2-hydroxy-4-oxo-4 H -pyrido[1,2- α ]pyrimidine-3-carbaldehyde in nucleophilic condensation reactions. Journal of Heterocyclic Chemistry, 44(4), 815-821. Available at: [Link]

-

Gao, Z., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Publishing. Available at: [Link]

-

NC State University Libraries. Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems. Available at: [Link]

-

Scribd. Nucleophilic Addition Reactions. Available at: [Link]

-

Mamedov, V. A., et al. (2021). Three-Component Condensation of Pyridinium Ylides, β-Ketonitriles, and Aldehydes with Divergent Regioselectivity: Synthesis of 4,5-Dihydrofuran-3- and 2 H-Pyran-5-carbonitriles. The Journal of Organic Chemistry, 86(12), 8410-8422. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scribd.com [scribd.com]

- 6. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Reductive Amination of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde

Introduction: The Strategic Importance of N-((2-(4-Fluorophenyl)pyrimidin-5-yl)methyl)amines in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to, antiviral, anticancer, and anti-inflammatory properties. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's pharmacological profile. One of the most powerful and versatile methods for introducing molecular diversity is reductive amination. This reaction converts a carbonyl group into an amine through an intermediate imine, providing a direct and efficient route to a vast array of secondary and tertiary amines.

This application note provides a comprehensive guide to the reductive amination of 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde, a key intermediate in the synthesis of novel drug candidates. We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-proven protocols, and provide insights into optimizing reaction conditions for the synthesis of a diverse library of N-substituted ((2-(4-fluorophenyl)pyrimidin-5-yl)methyl)amines.

Physicochemical Properties and Handling of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde

A thorough understanding of the starting material is paramount for successful and safe experimentation. While specific data for 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde is not extensively published, we can infer its properties from the closely related analog, 2-(4-chlorophenyl)pyrimidine-5-carbaldehyde.

| Property | Value (for 2-(4-chlorophenyl)pyrimidine-5-carbaldehyde) |

| Molecular Formula | C₁₁H₇ClN₂O |

| Molecular Weight | 218.64 g/mol |

| Appearance | Solid |

| CAS Number | 928713-84-2 |

Handling and Storage: 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is expected to be an irritant, particularly to the eyes. Store the compound in a tightly sealed container in a cool, dry place.

The Mechanism of Reductive Amination: A Stepwise Approach to C-N Bond Formation

Reductive amination is a two-step process that occurs in a single pot. The reaction begins with the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of water to generate a protonated imine (iminium ion). The subsequent reduction of the iminium ion by a hydride source yields the final amine product.

Caption: The general mechanism of reductive amination.

Experimental Protocols: A Practical Guide to Synthesis

The following protocols provide a detailed, step-by-step methodology for the reductive amination of 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde with a representative primary amine using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is generally applicable to a wide range of primary and secondary amines.

Materials:

-

2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde (1.0 equiv)

-

Primary or Secondary Amine (1.1 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde (1.0 equiv) and the chosen amine (1.1 equiv).

-

Dissolve the starting materials in anhydrous DCE or DCM (to a concentration of approximately 0.1-0.2 M with respect to the aldehyde).

-

Stir the solution at room temperature for 30 minutes to facilitate imine formation.

-

To the stirred solution, add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10-15 minutes. A slight exotherm may be observed.

-

Allow the reaction to stir at room temperature for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Vigorous gas evolution (hydrogen) will occur.

-

Stir the biphasic mixture vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).

Expected Outcome: The desired N-substituted ((2-(4-fluorophenyl)pyrimidin-5-yl)methyl)amine as a solid or oil. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Data Presentation: A Comparative Overview of Reaction Parameters

The choice of amine and reducing agent can influence the reaction outcome. The following table provides a general guideline for expected results with different classes of amines.

| Amine Type | Reducing Agent | Typical Reaction Time | Expected Yield | Key Considerations |

| Primary Aliphatic | NaBH(OAc)₃ | 4-12 hours | Good to Excellent | Generally straightforward. |

| Secondary Aliphatic | NaBH(OAc)₃ | 6-24 hours | Good | May require slightly longer reaction times. |

| Primary Aromatic | NaBH(OAc)₃ | 12-24 hours | Moderate to Good | The nucleophilicity of the amine can affect the rate of imine formation. |

| Secondary Aromatic | NaBH(OAc)₃ | 18-36 hours | Moderate | Steric hindrance and reduced nucleophilicity can slow the reaction. |

Troubleshooting Common Issues in Reductive Amination

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | - Incomplete imine formation- Deactivated reducing agent- Sterically hindered substrates | - Pre-stir aldehyde and amine for a longer duration (1-2 hours) before adding the reducing agent.- Use freshly opened or properly stored STAB.- Consider using a more reactive reducing agent like sodium cyanoborohydride (with appropriate safety precautions). |

| Formation of Side Products (e.g., over-alkylation) | - Excess aldehyde present- Reaction temperature too high | - Use a slight excess of the amine (1.1-1.2 equiv).- Maintain the reaction at room temperature. |

| Incomplete Reaction | - Insufficient amount of reducing agent- Short reaction time | - Increase the equivalents of the reducing agent to 2.0.- Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed. |

Safety Precautions

-

General Handling: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Reagent-Specific Hazards:

-

Sodium Triacetoxyborohydride (STAB): Reacts with water to produce flammable hydrogen gas. It is also an irritant. Handle in a dry environment and avoid contact with skin and eyes.

-

1,2-Dichloroethane (DCE) and Dichloromethane (DCM): These are halogenated solvents and are suspected carcinogens. Avoid inhalation and skin contact.

-

-

Quenching: The quenching step with aqueous bicarbonate solution should be performed slowly and cautiously, as it generates hydrogen gas. Ensure adequate ventilation and no nearby ignition sources.

Conclusion: A Gateway to Novel Pyrimidine Derivatives

The reductive amination of 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde is a robust and highly adaptable method for the synthesis of a diverse range of N-substituted aminomethyl pyrimidines. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently generate libraries of novel compounds for biological screening. The protocols and insights provided in this application note serve as a valuable resource for scientists and professionals in the field of drug discovery and development, enabling the exploration of new chemical space around the privileged pyrimidine scaffold.

References

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Wikipedia. (2023). Reductive amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

Application Note: A Comprehensive Guide to the Synthesis of Biologically Relevant Schiff Bases from 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde

Abstract: This document provides a detailed technical guide for the synthesis, purification, and characterization of novel Schiff bases derived from 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde. Pyrimidine-based Schiff bases are a class of compounds commanding significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities.[1] This guide is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven protocols, mechanistic insights, and troubleshooting advice to ensure reproducible and high-yield synthesis. We present two robust protocols—an acid-catalyzed condensation and a Lewis acid-mediated approach—to demonstrate the versatility of the synthetic route.

Strategic Overview: The Importance of Pyrimidine Schiff Bases

The fusion of a pyrimidine core with a Schiff base (azomethine) linker creates a molecular scaffold of significant pharmacological potential. The pyrimidine ring is a well-established pharmacophore found in numerous natural and synthetic bioactive compounds, including nucleic acids and various drugs.[1] The imine group (-C=N-) of the Schiff base is crucial for many biological activities, acting as a key binding motif for various enzymes and receptors.[2][3]

The starting aldehyde, 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde, is a strategic choice for library synthesis. The fluorophenyl group can enhance metabolic stability and membrane permeability, while the pyrimidine-5-carbaldehyde position offers a reactive handle for derivatization without disrupting the core heterocyclic system. The resulting Schiff bases are valuable precursors for developing novel therapeutic agents, with reported activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5]

Reaction Principle: The Chemistry of Imine Formation

The synthesis of a Schiff base is a classic condensation reaction between a primary amine and a carbonyl compound—in this case, an aldehyde.[6] The reaction proceeds via a two-step mechanism:

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This forms an unstable carbinolamine intermediate.

-

Dehydration: The carbinolamine is then protonated under acidic conditions, turning the hydroxyl group into a good leaving group (water). Subsequent elimination of water yields the stable imine, or Schiff base.

Catalysis is often essential to accelerate the dehydration step, which is typically the rate-limiting part of the process.[1][7]

Figure 1: General mechanism for Schiff base formation.

Experimental Protocols: Synthesis and Purification

This section details two validated protocols for synthesizing Schiff bases from 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde. The choice between them depends on the reactivity of the amine and the desired reaction conditions.

Safety First: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol A: Conventional Acid-Catalyzed Synthesis

This method employs glacial acetic acid as a catalyst and ethanol as the solvent. It is a cost-effective and highly reliable procedure suitable for a wide range of aromatic and aliphatic amines.

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Typical Quantity (1 mmol scale) | Purpose |

| 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde | 216.20 | 216 mg (1.0 mmol) | Aldehyde |

| Substituted Primary Amine (e.g., 4-Chloroaniline) | 127.57 | 134 mg (1.05 mmol, 1.05 eq) | Amine Nucleophile |

| Absolute Ethanol | 46.07 | 15 mL | Solvent |

| Glacial Acetic Acid | 60.05 | 2-3 drops | Acid Catalyst |

Step-by-Step Methodology

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde (1.0 mmol).

-

Dissolution: Add absolute ethanol (15 mL) and stir the mixture until the aldehyde is completely dissolved.

-

Amine Addition: Add the selected primary amine (1.05 mmol) to the solution. A slight excess of the amine helps drive the reaction to completion.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The formation of the product is indicated by the appearance of a new spot and the disappearance of the aldehyde spot.

-

Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume by half using a rotary evaporator.

-

Purification: Collect the solid product by vacuum filtration. Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials. If further purification is needed, recrystallize the solid from hot ethanol or purify via column chromatography on silica gel.[8]

Protocol B: Mild Lewis Acid-Catalyzed Synthesis

This protocol uses Indium(III) trifluoromethanesulfonate (In(OTf)₃) as a Lewis acid catalyst in Tetrahydrofuran (THF) at ambient temperature. It is particularly effective for sensitive substrates or when milder conditions are preferred.[1][9]

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Typical Quantity (1 mmol scale) | Purpose |

| 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde | 216.20 | 216 mg (1.0 mmol) | Aldehyde |

| Substituted Primary Amine (e.g., 4-Fluoroaniline) | 111.10 | 167 mg (1.5 mmol, 1.5 eq) | Amine Nucleophile |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 10 mL | Solvent |

| Indium(III) trifluoromethanesulfonate (In(OTf)₃) | 562.01 | ~2 mg (Catalytic amount) | Lewis Acid Catalyst |

Step-by-Step Methodology

-

Reaction Setup: In a 50 mL round-bottom flask under a nitrogen or argon atmosphere, dissolve 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde (1.0 mmol) in anhydrous THF (10 mL).

-

Reagent Addition: Add the primary amine (1.5 mmol) followed by a catalytic amount of In(OTf)₃ (~2 mg).[9]

-

Reaction: Stir the mixture at ambient temperature for 48-72 hours. Monitor the reaction progress by TLC. The extended reaction time is typical for room temperature syntheses.[9]

-

Work-up: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting solid residue in chloroform or dichloromethane (25 mL) and transfer it to a separatory funnel. Wash the organic layer with 2% aqueous HCl (25 mL) to remove any unreacted amine, followed by a wash with brine.[9]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum to yield the crude product.[9]

-

Purification: Purify the crude product by column chromatography on silica gel, typically using chloroform or a hexane/ethyl acetate gradient as the eluent.[9]

Figure 2: Generalized workflow for Schiff base synthesis.

Structural Validation and Characterization

Unambiguous characterization of the final product is critical to confirm its identity and purity. The disappearance of starting material signals and the appearance of characteristic product signals in spectroscopic data validate a successful synthesis.

Key Spectroscopic Signatures

| Technique | Observation for Successful Synthesis |

| FT-IR | Disappearance of the aldehyde C=O stretching band (~1700 cm⁻¹).Disappearance of the primary amine N-H stretching bands (~3300-3400 cm⁻¹).Appearance of a strong C=N (imine) stretching band (~1600-1640 cm⁻¹). [10][11] |

| ¹H NMR | Disappearance of the aldehyde proton signal (-CHO) at ~9-10 ppm.Appearance of a characteristic singlet for the azomethine proton (-CH=N-) at ~8-9 ppm. [9] |

| ¹³C NMR | Disappearance of the aldehyde carbonyl carbon signal (~190 ppm).Appearance of the imine carbon signal (-C=N-) around 158-165 ppm. [9][10] |

| Mass Spectrometry | The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of the target Schiff base.[10] |

Note on Purity: It is common for crude Schiff base products to contain trace amounts of the starting aldehyde.[12] Careful purification by recrystallization or column chromatography is essential to obtain a clean product for biological evaluation, as confirmed by NMR spectroscopy showing the absence of the aldehyde proton peak.[8]

Field-Proven Insights & Troubleshooting

-

Causality of Amine Reactivity: The choice of primary amine significantly impacts reaction kinetics. Aromatic amines with electron-donating groups (e.g., -OCH₃, -CH₃) are more nucleophilic and react faster than those with electron-withdrawing groups (e.g., -NO₂, -Cl). Highly deactivated amines may require longer reaction times, higher temperatures, or a more potent catalytic system.

-

Solvent Selection: Ethanol is an excellent choice for reflux conditions as it readily dissolves the reactants and the water byproduct.[13] For milder, room-temperature reactions, anhydrous solvents like THF are preferred to prevent the reverse hydrolysis reaction of the imine product.

-

Catalyst Rationale: While the reaction can proceed without a catalyst, it is often slow. An acid catalyst protonates the oxygen of the carbinolamine intermediate, making it a better leaving group (H₂O) and accelerating the rate-limiting dehydration step.[1][14] Lewis acids like In(OTf)₃ function by coordinating to the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack.

-

Driving Equilibrium: Schiff base formation is a reversible reaction. To maximize yield, the equilibrium must be shifted towards the product. This can be achieved by using a slight excess of one reactant (typically the less expensive amine) or by removing the water byproduct, for example, by using a Dean-Stark apparatus with a solvent like toluene.[7]

References

-

Ghate, M., et al. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. International Journal of Molecular Sciences. Available at: [Link]

-

El-Sayed, W. M., et al. (2023). Novel pyrimidine Schiff bases and their selenium-containing nanoparticles as dual inhibitors of CDK1 and tubulin polymerase: design, synthesis, anti-proliferative evaluation, and molecular modelling. Journal of Nanobiotechnology. Available at: [Link]

-

MDPI (2024). Peer Review of "Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities". MDPI. Available at: [Link]

-

de Oliveira, C. M. A., et al. (2023). Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. Molecules. Available at: [Link]

-

Ghate, M., et al. (2024). General Procedure for Preparation of Schiff Bases (4a–d). International Journal of Molecular Sciences. Available at: [Link]

-

Valle-Pacheco, J., et al. (2022). Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. Molecules. Available at: [Link]

-

Chemistry Learning (2022). Schiff Base Reaction-Mechanism, Rxn setup and Application. YouTube. Available at: [Link]

-

Kumari, J. (2024). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. Available at: [Link]

-

Priya, M., et al. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

-

Omar, M. M., et al. (2009). Spectroscopic characterization of metal complexes of novel Schiff base. Synthesis, thermal and biological activity studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

ResearchGate (2021). Schiff's bases of various hetero aromatic aldehydes. ResearchGate. Available at: [Link]

-

ResearchGate Discussion (2015). What are the conditions used for schiff base reaction? ResearchGate. Available at: [Link]

-

ResearchGate Publication (2023). Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives and their antimicrobial activity. ResearchGate. Available at: [Link]

-

ResearchGate Discussion (2023). How to purify Schiff base? ResearchGate. Available at: [Link]

-

Ghate, M., et al. (2021). A New Pyrimidine Schiff Base with Selective Activities against Enterococcus faecalis and Gastric Adenocarcinoma. Molecules. Available at: [Link]

-

Al-Hamdani, A. A. S., et al. (2022). Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. Journal of Chemistry. Available at: [Link]

-

Olar, R., et al. (2018). Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. Molecules. Available at: [Link]

-

Kumar, S., et al. (2013). Novel Pyrimidine Schiff bases: Synthesis and pharmacological screening. Arabian Journal of Chemistry. Available at: [Link]

-

IJRAR (2019). Synthesis and Spectral Characterization of Schiff Base Complexes Derived from Heterocyclic Compound 4. International Journal of Research and Analytical Reviews. Available at: [Link]

-

PubChem (n.d.). 2-(4-Fluorophenyl)-5-methylpyridine-3-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

El-Apasery, M. A., et al. (2014). Synthesis and characterization of novel Schiff bases containing pyrimidine unit. Journal of the Association of Arab Universities for Basic and Applied Sciences. Available at: [Link]

-

Berber, H., & Arslan, M. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science. Available at: [Link]

-

Ghate, M., et al. (2021). A New Pyrimidine Schiff Base with Selective Activities against Enterococcus faecalis and Gastric Adenocarcinoma. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate (2016). Synthesis, Characterization and Biological Activity of Schiff Bases. ResearchGate. Available at: [Link]

-

ResearchGate (2022). A New Schiff Base Molecule Prepared from Pyrimidine-2-thione: Synthesis, Spectral Characterization, Cytotoxic Activity, DFT, and Molecular Docking Studies. ResearchGate. Available at: [Link]

-

Vargas-Ceballos, M. A., et al. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank. Available at: [Link]

-

IJFMR (2023). Overview of Biological Activities and Synthesis of Schiff Base. International Journal for Multidisciplinary Research. Available at: [Link]

-

Koya University Eprints (2024). Synthesis, Characterization, and Bioactivity Studies of the Schiff Base Ligand and its Zinc(II) Complex. Koya University. Available at: [Link]

-

Journal of the Serbian Chemical Society (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Serbian Chemical Society. Available at: [Link]

-

Omar, M. M., et al. (2009). Spectroscopic characterization of metal complexes of novel Schiff base. Synthesis, thermal and biological activity studies. National Center for Biotechnology Information. Available at: [Link]

-

Sławiński, J., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. Available at: [Link]

Sources

- 1. Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes [mdpi.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. Novel pyrimidine Schiff bases and their selenium-containing nanoparticles as dual inhibitors of CDK1 and tubulin polymerase: design, synthesis, anti-proliferative evaluation, and molecular modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chemijournal.com [chemijournal.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples [mdpi.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

Application Notes & Protocols: The Strategic Use of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde in Modern Medicinal Chemistry

Introduction: The Value Proposition of the 2-Arylpyrimidine Scaffold

In the landscape of contemporary drug discovery, the pyrimidine ring system stands as a cornerstone privileged scaffold. Its prevalence in nature as a key component of nucleobases has inspired medicinal chemists to explore its vast potential in creating therapeutic agents.[1] Pyrimidine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic functionalization of the pyrimidine core allows for the precise tuning of steric and electronic properties, enabling targeted interactions with a wide array of biological macromolecules.

This guide focuses on a particularly valuable, functionalized intermediate: 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde . The molecule's utility is derived from three key features:

-

The 2-(4-Fluorophenyl) Group: This moiety serves as a critical pharmacophoric element. The fluorophenyl group can engage in various non-covalent interactions within a protein's binding site, including hydrophobic interactions and halogen bonding. The fluorine atom, in particular, can modulate metabolic stability and binding affinity.

-

The Pyrimidine Core: A bioisostere for purines, this nitrogenous heterocycle acts as an excellent scaffold for orienting substituents in three-dimensional space and can serve as a hydrogen bond acceptor.[2]

-

The 5-Carbaldehyde Functionality: This aldehyde group is a versatile chemical handle, providing a gateway for a multitude of synthetic transformations. It allows for the introduction of diverse functional groups and the extension of the molecule to probe different regions of a target's binding pocket.

These application notes will provide detailed protocols for the key synthetic transformations of this aldehyde and explore its role in the development of targeted therapies, particularly focusing on kinase and enzyme inhibitors.

Part 1: Foundational Synthesis and Key Transformations

The utility of 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde begins with its preparation and subsequent chemical modifications. While the direct synthesis of this specific molecule is often proprietary, its synthesis generally follows established heterocyclic chemistry principles, starting from precursors like 2,4-dichloro-5-pyrimidinecarbaldehyde, which can be synthesized from uracil.[3] The true value for a medicinal chemist lies in the aldehyde's reactivity.